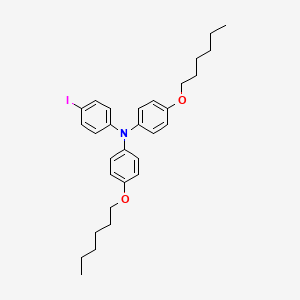

4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline

Description

4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of hexyloxy groups and an iodine atom attached to the phenyl rings. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

Molecular Formula |

C30H38INO2 |

|---|---|

Molecular Weight |

571.5 g/mol |

IUPAC Name |

4-hexoxy-N-(4-hexoxyphenyl)-N-(4-iodophenyl)aniline |

InChI |

InChI=1S/C30H38INO2/c1-3-5-7-9-23-33-29-19-15-27(16-20-29)32(26-13-11-25(31)12-14-26)28-17-21-30(22-18-28)34-24-10-8-6-4-2/h11-22H,3-10,23-24H2,1-2H3 |

InChI Key |

KGMMBWUWALITLU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)N(C2=CC=C(C=C2)OCCCCCC)C3=CC=C(C=C3)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline typically involves multiple steps. One common method includes the following steps:

Formation of Hexyloxybenzene: Hexyloxybenzene is synthesized by reacting phenol with hexyl bromide in the presence of a base such as potassium carbonate.

Nitration: The hexyloxybenzene undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form nitrohexyloxybenzene.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin and hydrochloric acid, resulting in hexyloxyaniline.

Iodination: The final step involves the iodination of hexyloxyaniline using iodine and an oxidizing agent like sodium nitrite to obtain 4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a diagnostic agent.

Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. The presence of the iodine atom may enhance its binding affinity to certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

4-Iodoaniline: Similar structure but lacks the hexyloxy groups.

4-(Hexyloxy)aniline: Similar structure but lacks the iodine atom.

4-(Hexyloxy)-N-phenylaniline: Similar structure but lacks the iodine atom on the phenyl ring.

Uniqueness

4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline is unique due to the presence of both hexyloxy groups and an iodine atom, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline, with the CAS number 1221821-40-4, is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, supported by relevant case studies and research findings.

- Molecular Formula : C30H38INO2

- Molecular Weight : 571.53 g/mol

- Structure : The compound features a biphenyl structure with hexyloxy groups and an iodine substituent, which may influence its interaction with biological systems.

Synthesis

The synthesis of 4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline typically involves multi-step organic reactions. The hexyloxy groups are introduced through alkylation reactions, while the iodo substitution can be achieved via electrophilic aromatic substitution methods. Detailed synthetic routes are often documented in supplementary materials from chemical literature .

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline exhibit significant anticancer properties. For instance, a related compound demonstrated complete tumor stasis in a Met-dependent gastric carcinoma xenograft model following oral administration . This suggests that the structural features of this class of compounds may enhance their efficacy against certain cancer types.

Antimicrobial Properties

Research has shown that derivatives of phenolic compounds often display antimicrobial activity. A study involving Schiff base ligands derived from similar structures demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria . This raises the potential for 4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline to exhibit similar properties, making it a candidate for further investigation in antimicrobial applications.

Case Studies

- Anticancer Efficacy : A study evaluated the effects of structurally related compounds on cancer cell lines, highlighting their ability to induce apoptosis and inhibit proliferation in vitro. The results suggested that modifications in substituents significantly impacted biological activity.

- Antimicrobial Screening : In a comparative study of various phenolic compounds, those with longer alkoxy chains exhibited enhanced solubility and increased antibacterial efficacy against Staphylococcus aureus and Escherichia coli .

Table 1: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline?

The compound is typically synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling. For example:

- Ullmann Coupling : Reacting 1-n-hexyloxy-4-iodobenzene with phenylamine derivatives under nitrogen, using CuCl as a catalyst and KOH as a base in toluene at 100°C. Purification involves column chromatography with hexane/ethyl acetate (9:1) .

- Suzuki Coupling : Using a boronate ester intermediate (e.g., 4-(hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline) with Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in toluene at 100°C. Yields range from 18–70%, depending on substituents and conditions .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

- ¹H NMR : To verify substitution patterns and confirm the absence of unreacted precursors. Peaks for hexyloxy chains (δ 0.8–1.8 ppm) and aromatic protons (δ 6.5–7.5 ppm) are critical .

- IR Spectroscopy : Identifies functional groups (e.g., C-O stretching at ~1057 cm⁻¹) .

- Mass Spectrometry (ESI–MS) : Confirms molecular weight (e.g., m/z = 1100.26 [M+1]⁺ for larger derivatives) .

Q. What are the primary applications of this compound in academic research?

It is used as:

- Hole-Transporting Material (HTM) : In dye-sensitized solar cells (DSSCs) due to its electron-rich triarylamine core, which enhances charge mobility .

- Intermediate for Organic Dyes : For synthesizing thiophene- or quinoxaline-based dyes with near-infrared absorption .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Catalyst Loading : Increasing Pd(PPh₃)₄ from 0.15 mmol to 0.3 mmol improved coupling efficiency in one study .

- Solvent Choice : Replacing toluene with THF/EtOAC mixtures reduced side reactions in bromination steps .

- Temperature Control : Maintaining 100°C for 16 hours in Suzuki reactions minimized incomplete coupling .

Q. How can discrepancies in spectroscopic data be resolved during structural validation?

- Comparative NMR Analysis : Cross-check observed shifts with literature values for analogous compounds (e.g., δ 6.5–7.5 ppm for aromatic protons in triarylamines) .

- Purity Assessment : Use silica gel chromatography to remove byproducts (e.g., unreacted iodobenzene derivatives) that may obscure spectral peaks .

Q. What computational methods are used to predict the compound’s electronic properties?

- Density Functional Theory (DFT) : Models HOMO/LUMO levels to assess charge-transfer efficiency. For example, hexyloxy chains reduce aggregation, improving hole mobility in HTMs .

- Molecular Dynamics (MD) : Simulates mesomorphic behavior in liquid crystalline derivatives, correlating alkyl chain length with thermal stability .

Q. How do structural modifications (e.g., varying alkyl chain length) impact performance in DSSCs?

- Alkyl Chain Extension : Longer chains (e.g., hexyloxy vs. methoxy) enhance solubility and reduce crystallinity, improving film morphology in HTMs .

- Iodine Substitution : The 4-iodophenyl group facilitates cross-coupling for further functionalization, enabling tailored optoelectronic properties .

Data Contradiction Analysis

Q. Why do reported yields vary widely (18–70%) for similar synthetic routes?

- Catalyst Deactivation : Pd(PPh₃)₄ may degrade under prolonged heating, reducing efficiency in Suzuki reactions .

- Side Reactions : Competitive bromination or oxidation can occur if N-bromosuccinimide (NBS) is not rigorously protected from light .

Q. How can conflicting solubility data be addressed for derivative applications?

- Solvent Screening : Test polar (ethanol) vs. non-polar (toluene) solvents; hexyloxy derivatives show better solubility in toluene (logP ≈ 8.2) .

- Temperature-Dependent Studies : Heating to 60°C in ethanol resolves precipitation issues during Schiff base formation .

Methodological Recommendations

Q. What purification techniques are most effective for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.